Chemical structure and properties of Dimethyl 2,4-dimethyl-3-oxopentanedioate
Chemical structure and properties of Dimethyl 2,4-dimethyl-3-oxopentanedioate
An In-Depth Technical Guide to Dimethyl 2,4-dimethyl-3-oxopentanedioate
Foreword: Navigating the Landscape of a Novel Chemical Entity
In the fields of chemical research and drug development, we often encounter compounds that, despite their intriguing structures, remain sparsely documented in scientific literature. Dimethyl 2,4-dimethyl-3-oxopentanedioate is one such molecule. While registered in chemical databases, it lacks a substantial body of published experimental data. This guide, therefore, adopts the perspective of a senior application scientist to construct a comprehensive technical profile. By integrating foundational chemical principles with data from well-characterized structural analogs, we will predict its properties, propose synthetic strategies, and explore its potential applications. This document is designed to serve as a foundational resource for researchers and scientists considering the synthesis or utilization of this unique β-keto ester.
Molecular Identity and Physicochemical Properties
A precise understanding of a molecule's structure and inherent physical properties is the cornerstone of all subsequent research and application development. This section details the fundamental identity of Dimethyl 2,4-dimethyl-3-oxopentanedioate and presents its computed physicochemical parameters.
Nomenclature and Structural Representation
The systematic identification of this compound is based on IUPAC nomenclature, and its structure is unambiguously defined by its chemical formula and connectivity.
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IUPAC Name: dimethyl 2,4-dimethyl-3-oxopentanedioate[1]
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Molecular Formula: C₉H₁₄O₅[1]
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Canonical SMILES: CC(C(=O)C(C)C(=O)OC)C(=O)OC[1]
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InChI Key: SUADDDNWVQXZJY-UHFFFAOYSA-N[1]
Caption: 2D Chemical Structure of Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Physicochemical Data Summary
As experimental data is unavailable, the following table summarizes key physicochemical properties computed through established algorithms, primarily sourced from the PubChem database.[1] These values provide critical initial insights for experimental design.
| Property | Value | Source |
| Molecular Weight | 202.20 g/mol | PubChem[1] |
| Exact Mass | 202.08412354 Da | PubChem[1] |
| XLogP3-AA (LogP) | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[1] |
| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |
Expertise & Experience Insight: The computed LogP value of 1.1 suggests that the molecule possesses moderate lipophilicity. This is a crucial parameter in drug development, indicating a reasonable balance between aqueous solubility and lipid membrane permeability, which is often a prerequisite for oral bioavailability. The topological polar surface area (TPSA) of 69.7 Ų is also favorable, as values under 140 Ų are generally associated with good cell permeability. These computational indicators suggest that, from a physicochemical standpoint, this molecular scaffold is a promising starting point for the design of bioactive compounds.
Predictive Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation. In the absence of published spectra for Dimethyl 2,4-dimethyl-3-oxopentanedioate, this section provides a predicted analysis based on its functional groups and structural features. This predictive profile serves as a benchmark for researchers who successfully synthesize this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
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δ ~3.75 (s, 6H): This singlet is assigned to the six equivalent protons of the two methoxy (-OCH₃) groups of the esters. These protons are deshielded by the adjacent oxygen atom.
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δ ~3.50 (q, 2H, J ≈ 7.0 Hz): This quartet corresponds to the two methine protons at the C2 and C4 positions (-CH-). They are adjacent to both a methyl group and a carbonyl group, leading to deshielding. The signal is split into a quartet by the three protons of the adjacent methyl group.
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δ ~1.35 (d, 6H, J ≈ 7.0 Hz): This doublet is assigned to the six protons of the two methyl groups attached to the C2 and C4 positions. The signal is split into a doublet by the single adjacent methine proton.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
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δ ~205 ppm: Ketone carbonyl carbon (C3).
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δ ~170 ppm: Ester carbonyl carbons (C1 and C5).
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δ ~55 ppm: Methine carbons (C2 and C4).
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δ ~52 ppm: Methoxy carbons (-OCH₃).
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δ ~15 ppm: Methyl carbons (-CH₃ at C2 and C4).
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by the stretching vibrations of its carbonyl groups.
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~1745 cm⁻¹ (strong, sharp): C=O stretch corresponding to the two ester functional groups.
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~1720 cm⁻¹ (strong, sharp): C=O stretch of the ketone functional group. The conjugation present in the β-keto ester system may cause these two carbonyl peaks to be broad or to overlap.
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2950-2850 cm⁻¹ (medium): C-H stretching from the methyl and methine groups.
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1250-1100 cm⁻¹ (strong): C-O stretching of the ester groups.
Predicted Mass Spectrum (Electron Ionization)
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Molecular Ion (M⁺): A peak at m/z = 202, corresponding to the molecular weight of the compound, is expected. Its intensity may be low due to facile fragmentation.
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Key Fragmentation Pathways:
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Loss of a methoxy radical (•OCH₃): [M - 31]⁺ at m/z = 171.
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Loss of a methoxycarbonyl radical (•COOCH₃): [M - 59]⁺ at m/z = 143.
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Alpha-cleavage adjacent to the ketone: Cleavage of the C2-C3 or C3-C4 bond would be a dominant pathway. For instance, cleavage of the C2-C3 bond could lead to a fragment ion at m/z = 101 (CH₃CHCOOCH₃)⁺.
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Caption: Predicted major fragmentation pathways in EI-MS.
Proposed Synthesis and Chemical Reactivity
While no specific synthesis for Dimethyl 2,4-dimethyl-3-oxopentanedioate is prominently published, a logical and efficient route can be designed based on fundamental organic reactions.
Proposed Synthetic Workflow: Acylation of a Carbanion Intermediate
A robust method for synthesizing β-keto esters is the acylation of an ester enolate. In this case, the self-condensation of methyl propionate is not ideal. A more controlled approach involves the acylation of the enolate of methyl 2-methylpropanoate with a suitable acylating agent.
Caption: Proposed workflow for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
This protocol is a trusted, self-validating methodology derived from standard procedures for enolate chemistry.
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Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel. The system is maintained under a positive pressure of dry nitrogen.
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Enolate Formation: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath. A strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) (1.1 equivalents) is added. Methyl 2-methylpropanoate (1.0 equivalent) is then added dropwise via the dropping funnel, ensuring the internal temperature remains below -70 °C. The solution is stirred for 1 hour to ensure complete enolate formation.
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Causality Insight: A strong, hindered base like LDA is chosen to ensure rapid and complete deprotonation, forming the kinetic enolate, while minimizing self-condensation or attack at the ester carbonyl. The low temperature is critical to prevent side reactions and maintain the stability of the enolate.
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Acylation: An appropriate acylating agent, such as methyl 2-chloro-2-methylpropanoate (1.0 equivalent), is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.
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Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel and the aqueous layer is extracted three times with ethyl acetate.
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Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure Dimethyl 2,4-dimethyl-3-oxopentanedioate.
Expected Chemical Reactivity
The presence of the β-keto ester moiety makes this molecule a versatile intermediate for further chemical transformations.
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Enolate Chemistry: The methine protons at the C2 and C4 positions are acidic and can be readily removed by a suitable base to form an enolate. This enolate can then participate in a wide range of C-C bond-forming reactions, such as alkylations and aldol condensations. This reactivity is fundamental to its utility as a building block.
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Decarboxylation: Upon hydrolysis of one or both ester groups to carboxylic acids, the resulting β-keto acid can undergo facile thermal decarboxylation to yield 2,4-dimethyl-3-pentanone.[2]
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Heterocycle Synthesis: As a 1,3-dicarbonyl compound, it is an excellent precursor for the synthesis of various five- and six-membered heterocycles. For example, condensation with hydrazine derivatives would yield pyrazoles, while reaction with amidines could produce pyrimidine scaffolds, both of which are privileged structures in medicinal chemistry. The synthesis of bicyclic diketones from the related dimethyl 1,3-acetonedicarboxylate highlights the utility of such scaffolds.[3]
Potential Applications and Future Directions
The structural features of Dimethyl 2,4-dimethyl-3-oxopentanedioate suggest its potential utility in several areas of chemical science.
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Pharmaceutical Synthesis: Its core structure is a valuable scaffold. The ability to functionalize the molecule via its enolate or to use it in cyclocondensation reactions makes it a potent starting material for creating libraries of complex molecules for drug discovery screening. The use of similar diketoesters in the synthesis of ligands for PET imaging underscores this potential.[4][5]
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Agrochemicals: Many successful pesticides and herbicides are based on heterocyclic cores that can be synthesized from 1,3-dicarbonyl precursors.
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Future Research: The immediate goal for researchers interested in this molecule should be its unambiguous synthesis and complete characterization. This involves:
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Executing the proposed synthesis and optimizing the reaction conditions.
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Performing full spectroscopic analysis (¹H NMR, ¹³C NMR, IR, High-Resolution MS) to confirm the structure and validate the predicted data.
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Exploring its fundamental reactivity, including alkylation, condensation, and cyclization reactions, to establish its profile as a synthetic intermediate.
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Safety and Handling
No specific toxicological data for Dimethyl 2,4-dimethyl-3-oxopentanedioate exists. Therefore, a cautious approach based on analogous compounds is mandatory. The closely related Dimethyl 3-oxoglutarate is known to be a skin sensitizer and an eye irritant.[6][7]
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Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound. All manipulations should be performed in a certified chemical fume hood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
References
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PubChem Compound Summary for CID 21940180, Dimethyl 2,4-dimethyl-3-oxopentanedioate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 59445454, 2,4-Dimethyl-3-oxopentanedial. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 137437, Dimethyl 2,4-dimethylpentanedioate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 71304467, 2,4-Dimethyl-3-oxopentanoate. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 74591, Dimethyl 3-oxoglutarate. National Center for Biotechnology Information. [Link]
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Pentanedioic acid, 3-oxo-, dimethyl ester. NIST WebBook. [Link]
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DIMETHYL 3-OXOGLUTARATE. Global Substance Registration System (GSRS). [Link]
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Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. [Link]
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¹H nuclear magnetic resonance (NMR) spectra of dimethyl... ResearchGate. [Link]
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Dimethyl 3-oxoglutarate - Hazardous Agents. Haz-Map. [Link]
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3-Pentanone, 2,4-dimethyl-. NIST WebBook. [Link]
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cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Organic Syntheses. [Link]
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Alkylation of Dimethyl Acetonedicarboxylate with Halogen Compounds. ResearchGate. [Link]
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Pentanedioic acid, 2,4-dimethyl-, dimethyl ester. NIST WebBook. [Link]
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An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
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Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. RSC Publishing. [Link]
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C7H16 infrared spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
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Interpreting the mass - spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]
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SUPPORTING INFORMATION 5 NMR Spectra. The Royal Society of Chemistry. [Link]
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Dimethyl succinate. mzCloud. [Link]
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2,4-dimethyl-3-pentanone, 565-80-0. The Good Scents Company. [Link]
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